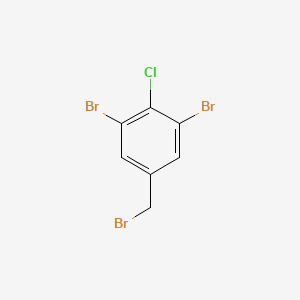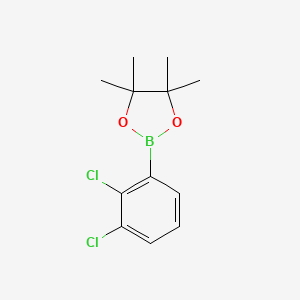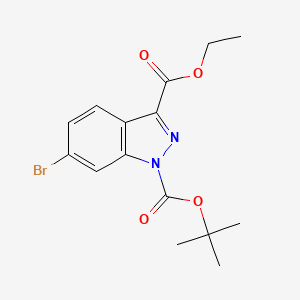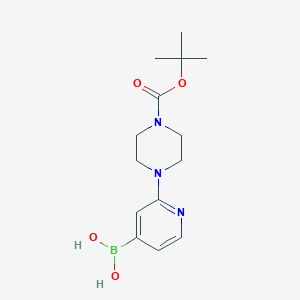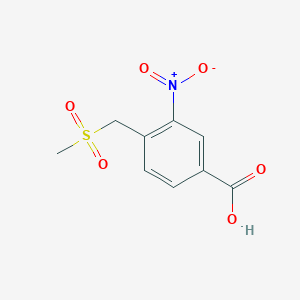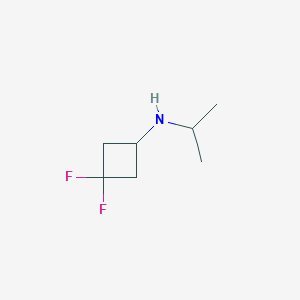
3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine
Descripción general
Descripción
3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine is a useful research compound. Its molecular formula is C7H13F2N and its molecular weight is 149.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclobutadiene Intermediates in Synthesis
3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine can be related to the synthesis of cyclobutadiene intermediates. This involves cycloaddition reactions of alkynyl sulfones with alkynylamines, where cyclobutadiene rings are formed and confirmed through various analytical techniques (Eisch, Hallenbeck, & Lucarelli, 1991).
Synthesis of Tertiary Amines and Corrosion Inhibition
This compound is associated with the synthesis of tertiary amines, like 1,3-di-amino-propan-2-ol, which have shown potential in inhibiting carbon steel corrosion. This is particularly relevant in the context of protective layer formation on metal surfaces, thereby acting as anodic inhibitors (Gao, Liang, & Wang, 2007).
Enantioselective Synthesis in Biologically Active Compounds
This chemical is linked to the enantioselective synthesis of aminocyclobutanes and aminocyclopropanes, which are significant in biologically active compounds. The process involves CuH-catalyzed hydroamination of strained trisubstituted alkenes, emphasizing the importance of these structures in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).
Building Blocks for Chemical Synthesis
This compound is part of the multigram synthesis of difluorocyclobutyl-substituted building blocks, which are key components in creating diverse chemical structures, including carboxylic acid, amines, alcohols, and more. These building blocks play a crucial role in various chemical syntheses (Ryabukhin et al., 2018).
Aminal Chemistry and Reactivity
The compound is also relevant in the field of aminal chemistry, particularly in the synthesis and transformations of aminals, which are intermediates in producing various organic compounds. This area of research is vital for understanding reaction mechanisms and developing new synthetic pathways (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Amine-Catalyzed Michael Addition
Additionally, this compound can be linked to the amine-catalyzed Michael addition of aldehydes to nitro alkenes. This mechanism is crucial for the synthesis of complex organic structures and has implications in pharmaceutical research (Patora-Komisarska et al., 2011).
Propiedades
IUPAC Name |
3,3-difluoro-N-propan-2-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(2)10-6-3-7(8,9)4-6/h5-6,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZKOJXHFKVUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


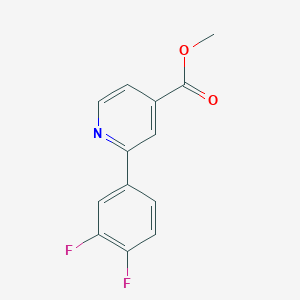
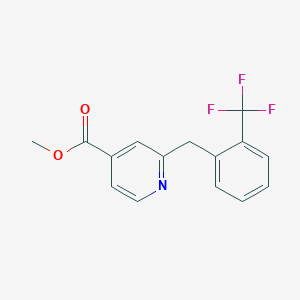
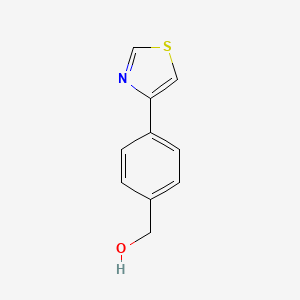
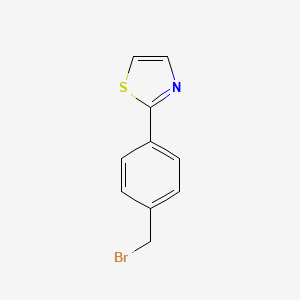
![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)
![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)
